molecular formula C75H44 B3029077 2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] CAS No. 518997-91-6

2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]

Cat. No.: B3029077
CAS No.: 518997-91-6
M. Wt: 945.1 g/mol
InChI Key: BFDFHGPJXDFXBA-UHFFFAOYSA-N
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Description

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound characterized by its unique spirobifluorene structure. This compound is notable for its rigid, three-dimensional architecture, which imparts exceptional thermal and photophysical properties. It is widely used in various scientific and industrial applications, particularly in the field of organic electronics.

Mechanism of Action

Target of Action

The primary target of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] is the Organic Light Emitting Diodes (OLEDs) . This compound is used as a blue-emitting material in electroluminescent devices .

Mode of Action

The compound’s mode of action is based on its unique molecular structure. The spirobifluorene linkage in the molecule helps in decreasing the crystallization tendency and also increases the colour stability by preventing the formation of aggregates or excimers . This results in high photoluminescence efficiency and good chemical stability .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the light emission process in OLEDs . The compound’s ability to emit blue light is leveraged in these devices, contributing to their overall performance.

Result of Action

The result of the compound’s action is the emission of blue light in OLEDs . This contributes to the device’s ability to display a wide range of colors. Additionally, the compound’s high glass-transition temperature and excellent thermal stability make it suitable for use in multi-layer devices .

Action Environment

The action of 2,2’‘:7’‘,2’‘’‘-Ter-9,9’-spirobi[9H-fluorene] can be influenced by environmental factors such as temperature and the presence of other compounds in the OLED device. Its high thermal stability allows it to function effectively in a variety of conditions . Furthermore, its solubility in common organic solvents allows for easy integration into the device’s structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the condensation of fluorenone with phenyl-substituted fluorene derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or by using bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups . The reaction conditions usually involve heating the mixture to temperatures between 110-140°C, followed by purification steps to isolate the desired product .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The industrial methods aim to maintain the structural integrity of the spirobifluorene core while ensuring high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted fluorene derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,7’-bis(9,9’-spirobi[fluorene]-2-yl)-9,9’-spirobi[fluorene] stands out due to its exceptional thermal and photophysical properties, making it highly suitable for advanced optoelectronic applications. Its rigid spirobifluorene core provides superior stability and performance compared to other similar compounds .

Properties

IUPAC Name

2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H44/c1-9-25-61-49(17-1)50-18-2-10-26-62(50)73(61)65-29-13-7-23-55(65)57-37-33-45(41-69(57)73)47-35-39-59-60-40-36-48(44-72(60)75(71(59)43-47)67-31-15-5-21-53(67)54-22-6-16-32-68(54)75)46-34-38-58-56-24-8-14-30-66(56)74(70(58)42-46)63-27-11-3-19-51(63)52-20-4-12-28-64(52)74/h1-44H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDFHGPJXDFXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=C(C81C2=CC=CC=C2C2=CC=CC=C12)C=C(C=C9)C1=CC2=C(C=C1)C1=CC=CC=C1C21C2=CC=CC=C2C2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H44
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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